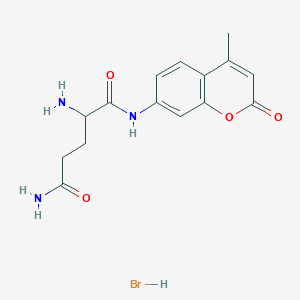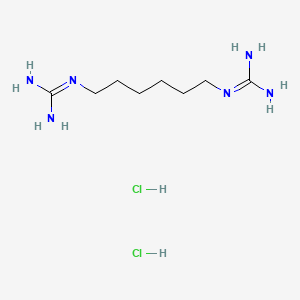
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a compound of significant interest in the biomedical and chemical research fields. It is known for its role as a synthetic precursor in targeting diseases such as cancer, inflammation, and hepatic disorders. The compound has a molecular formula of C15H22O10 and a molecular weight of 362.33 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves the acetylation of beta-D-glucuronide methyl ester. One common method includes dissolving 1,2,3,4-tetra-O-acetyl-D-glucuronide methyl ester in a suitable solvent like chloroform or methanol, followed by the addition of ethylating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maintain a stable temperature and pH, ensuring high yield and minimal by-products .
化学反应分析
Types of Reactions
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form beta-D-glucuronide and acetic acid.
Oxidation: It can be oxidized to form glucuronic acid derivatives.
Substitution: Under nucleophilic conditions, it can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Beta-D-glucuronide and acetic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various glucuronide derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is extensively used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeting specific tissues.
Industry: Utilized in the production of biodegradable materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The compound exerts its effects primarily through its role as a glycoside. It interacts with specific enzymes and receptors in the body, facilitating the delivery of active pharmaceutical ingredients to targeted tissues. The acetyl groups enhance its stability and solubility, allowing for efficient transport and release of the active compound.
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronic acid methyl ester
- Acetobromo-alpha-D-glucuronic acid methyl ester
Uniqueness
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is unique due to its ethyl ester group, which enhances its lipophilicity and bioavailability compared to similar compounds. This makes it particularly useful in drug delivery applications where enhanced absorption and targeted delivery are crucial.
属性
分子式 |
C15H22O10 |
|---|---|
分子量 |
362.33 g/mol |
IUPAC 名称 |
methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |
InChI 键 |
CWYBDXQVVNLNJG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)
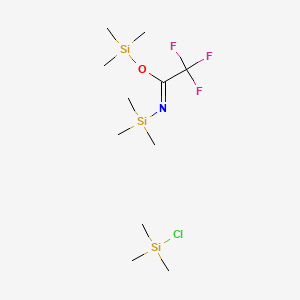
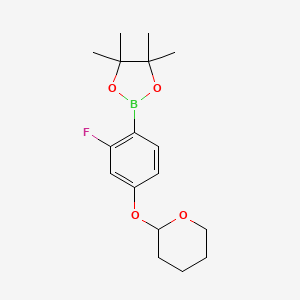
![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
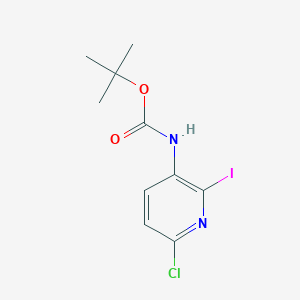
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
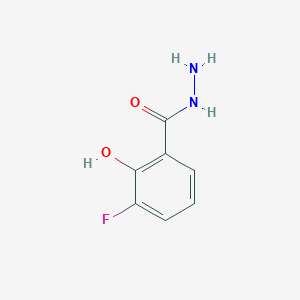
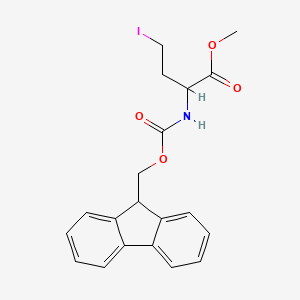
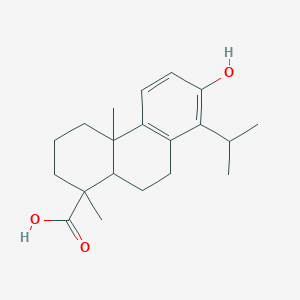
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
